molecular formula C3H5N3O B1366904 5-Methyl-1,2,4-oxadiazol-3-amine CAS No. 40483-47-4

5-Methyl-1,2,4-oxadiazol-3-amine

Cat. No.: B1366904
CAS No.: 40483-47-4
M. Wt: 99.09 g/mol
InChI Key: JEEUSAKCHSWJKO-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4-oxadiazol-3-amine: is a heterocyclic compound with the molecular formula C3H5N3O. It features a five-membered ring containing one oxygen and two nitrogen atoms, with a methyl group attached to the ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Scientific Research Applications

Chemistry: 5-Methyl-1,2,4-oxadiazol-3-amine is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a core structure in the development of new pharmaceuticals .

Industry: In the material science field, this compound is used in the synthesis of high-energy materials and as a component in the development of new polymers and dyes .

Safety and Hazards

5-Methyl-1,2,4-oxadiazol-3-amine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 5-Methyl-1,2,4-oxadiazol-3-amine and similar compounds could involve further exploration of their anti-infective properties . There is also potential for the development of new chemical entities based on the oxadiazole scaffold for use against resistant microorganisms .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,2,4-oxadiazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating specific signaling pathways that lead to programmed cell death. Moreover, this compound can alter gene expression profiles, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . Its impact on cellular metabolism includes the inhibition of glycolysis, which is often upregulated in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, interfering with the replication process and leading to cell cycle arrest. Additionally, this compound can inhibit key enzymes involved in DNA synthesis, such as topoisomerases, which are essential for DNA unwinding during replication . The inhibition of these enzymes results in the accumulation of DNA damage, ultimately leading to cell death. Furthermore, this compound can modulate the activity of transcription factors, thereby altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . Its stability and efficacy can vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is metabolized through various pathways in the body. It undergoes oxidation and conjugation reactions, leading to the formation of several metabolites. Key enzymes involved in its metabolism include cytochrome P450 oxidases, which catalyze the hydroxylation of the compound, and transferases, which facilitate conjugation with glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, the compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization patterns are essential for its function as an anticancer agent, as they determine its ability to interfere with critical cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,4-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of N-substituted oxadiazole derivatives.

Comparison with Similar Compounds

    1,2,4-Triazole: Another five-membered heterocyclic compound with similar biological activities.

    1,3,4-Oxadiazole: A regioisomer with different nitrogen atom positions, leading to distinct chemical properties.

    1,2,5-Oxadiazole:

Uniqueness: 5-Methyl-1,2,4-oxadiazol-3-amine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its reactivity and biological activity. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .

Properties

IUPAC Name

5-methyl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c1-2-5-3(4)6-7-2/h1H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEUSAKCHSWJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482644
Record name 5-METHYL-1,2,4-OXADIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40483-47-4
Record name 5-METHYL-1,2,4-OXADIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,2,4-oxadiazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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